molecular formula C18H22N4O3S B2980451 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034262-87-6

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2980451
CAS No.: 2034262-87-6
M. Wt: 374.46
InChI Key: TWEWOUOHRMWONL-UHFFFAOYSA-N
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Description

1H-Pyrazole is a three-membered azaheterocyclic system that consists of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .

Scientific Research Applications

Biological Activity and Chemical Synthesis

  • Synthesis and Biological Activity : Sulfonamides, including various hybrids, exhibit a wide range of pharmacological properties such as antibacterial, anti-cancer, anti-neuropathic pain, and more. The design and synthesis of sulfonamide-based hybrids have shown promising results in enhancing biological activity and specificity. Studies on these hybrids have revealed their potential in targeting various biological pathways and disorders, suggesting that compounds like N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide may also possess versatile applications in scientific research and therapeutics (Ghomashi et al., 2022).

  • Chemical Synthesis Techniques : The development of efficient and novel methods for the synthesis of heterocyclic compounds, including those involving sulfonamide groups, is a critical area of research. Techniques such as one-pot synthesis utilizing dimethyl sulfoxide (DMSO) as a solvent and reactant demonstrate the innovation in chemical synthesis methods. These approaches not only streamline the production of complex molecules but also open avenues for creating a variety of heterocyclic compounds with potential biological activities (Xie et al., 2017).

Potential Applications in Drug Discovery

  • Antibacterial and Antifungal Properties : The synthesis of novel heterocyclic compounds containing sulfonamido moieties has been explored for their antibacterial properties. Such studies underscore the potential of sulfonamide hybrids in developing new antimicrobial agents, suggesting that this compound could be investigated for similar applications (Azab et al., 2013).

  • Cytotoxic Activity and Cancer Research : The exploration of carboxamide derivatives of benzo[b][1,6]naphthyridines for cytotoxic activity against various cancer cell lines illustrates the potential of sulfonamide-based compounds in oncological research. This highlights the possibility of utilizing compounds like the one specified for investigating their efficacy in inhibiting cancer cell growth and proliferation (Deady et al., 2003).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many pyrazole derivatives have pharmacological activity and their mechanisms of action often involve interaction with biological targets .

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-12-9-15(20-21(12)2)5-7-19-26(24,25)16-10-13-3-4-17(23)22-8-6-14(11-16)18(13)22/h9-11,19H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEWOUOHRMWONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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